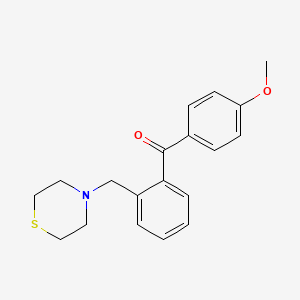

4'-Methoxy-2-thiomorpholinomethyl benzophenone

描述

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of benzophenone chemistry, which has its roots in the pioneering work of Carl Graebe at the University of Königsberg in 1874. Graebe's early investigations into benzophenone compounds established the foundation for subsequent generations of researchers to explore increasingly complex derivatives. The specific compound under investigation represents a modern advancement in this field, with its initial documentation appearing in chemical databases in 2008, when it was first catalogued in the PubChem database on February 29, 2008. This timeline reflects the relatively recent nature of this particular derivative within the broader context of benzophenone chemistry.

The systematic study of thiomorpholine-containing benzophenone derivatives emerged as researchers recognized the potential for combining the photochemical properties of benzophenones with the unique characteristics imparted by thiomorpholine moieties. The incorporation of methoxy substituents further enhanced the complexity and potential applications of these compounds. The compound has been assigned the Chemical Abstracts Service registry number 898781-52-7, establishing its formal recognition within the international chemical literature. Research into this compound has been facilitated by advances in synthetic organic chemistry that have made the preparation of such complex molecules more accessible to researchers.

The discovery and development of this compound occurred within the context of expanding interest in photoactivatable compounds and their applications in biochemical research. The broader family of benzophenone photoprobes experienced renewed attention in chemical research during the late 20th and early 21st centuries, as scientists recognized their utility in studying molecular interactions and developing new materials with specific optical properties. This compound represents a continuation of these research efforts, incorporating modern synthetic strategies to create molecules with enhanced functionality and specificity.

Classification within Benzophenone Derivatives

This compound belongs to the extensive family of benzophenone derivatives, which are characterized by the presence of a carbonyl group attached to two phenyl rings. Within this classification system, the compound exhibits the fundamental structural features that define benzophenones while incorporating additional functional groups that significantly modify its properties. The benzophenone core structure provides the basic framework for the molecule's photochemical behavior, while the substituent groups contribute specific characteristics that distinguish it from simpler benzophenone compounds.

The classification of this compound within benzophenone derivatives can be understood through examination of its molecular formula, which is documented as C19H21NO2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight of 327.4 grams per mole places it among the larger benzophenone derivatives, reflecting the complexity introduced by the thiomorpholine and methoxy substituents. The systematic name, (4-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone, clearly delineates the structural components and their arrangement within the molecule.

The compound's classification is further refined by considering its functional group composition. The presence of the methoxy group (-OCH3) attached to one of the phenyl rings classifies it among methoxy-substituted benzophenones, a subclass known for modified electronic properties compared to unsubstituted benzophenones. The thiomorpholine moiety introduces both nitrogen and sulfur heterocycles into the structure, creating a unique combination that distinguishes this compound from other benzophenone derivatives. This heterocyclic component contributes to the compound's potential for specific molecular interactions and enhanced reactivity in certain chemical environments.

The structural complexity of this compound positions it within the category of multifunctional benzophenone derivatives, which represent advanced synthetic targets in modern organic chemistry. These compounds typically exhibit properties that reflect the combined influence of their various functional groups, rather than simply additive effects. The integration of thiomorpholine and methoxy functionalities with the benzophenone core creates opportunities for diverse applications in fields ranging from photochemistry to materials science.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of structural features that enable diverse applications and investigations. The compound's importance is particularly evident in the field of photochemistry, where benzophenone derivatives have established utility as photosensitizers and photoinitiators. Research has demonstrated that benzophenone compounds can effectively function as photosensitizers for various photochemical processes, enabling the use of lower energy light sources compared to traditional photochemical methods. The specific structural modifications present in this compound potentially enhance these photochemical properties while introducing additional functionality.

The compound's research significance extends to its potential applications in biochemical studies, where benzophenone derivatives have found extensive use as photophysical probes for identifying and mapping peptide-protein interactions. The incorporation of thiomorpholine functionality may provide enhanced specificity in biological systems, while the methoxy substituent can modify the compound's solubility and interaction characteristics. Research has shown that benzophenone photoprobes offer distinct advantages including chemical stability, activation at wavelengths that avoid protein damage, and preferential reaction with unreactive carbon-hydrogen bonds.

The synthetic accessibility and structural diversity of this compound contribute to its research value as a model compound for studying structure-activity relationships in benzophenone derivatives. Synthetic methodologies for preparing this compound typically involve multiple steps including Friedel-Crafts acylation reactions followed by nucleophilic substitution processes to introduce the thiomorpholine and methoxy functionalities. These synthetic approaches provide opportunities for researchers to explore variations in substituent patterns and their effects on molecular properties.

Recent research interest in this compound reflects broader trends in chemical science toward the development of multifunctional molecules that can address multiple application requirements simultaneously. The combination of photochemical activity, potential biological activity, and structural complexity makes this compound particularly valuable for investigating fundamental principles of molecular design and function. Research findings suggest that the compound exhibits reactivity patterns consistent with both its benzophenone core and its heterocyclic substituents, enabling participation in diverse chemical transformations including oxidation, reduction, and substitution reactions.

属性

IUPAC Name |

(4-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEWLPRJZIBLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643805 | |

| Record name | (4-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-52-7 | |

| Record name | Methanone, (4-methoxyphenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4'-Methoxy-2-thiomorpholinomethyl Benzophenone

A relevant synthesis reported involves the preparation of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol, a structurally related compound, which can be adapted for benzophenone derivatives:

- Reaction Components : 4-methoxyphenol, thiomorpholine (1 equivalent), and formaldehyde (2 equivalents).

- Procedure : The reactants are mixed in a round-bottom flask equipped with a condenser. The mixture is irradiated with infrared light (250 Watts) to facilitate the reaction.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the reaction progress.

- Reaction Time : Completion in approximately 8 minutes under infrared irradiation.

- Purification : The crude product is purified by silica gel chromatography using a hexane/ethyl acetate solvent gradient.

- Yield : Approximately 76% yield of the target compound.

- Characterization : Confirmed by IR and ^1H-NMR spectroscopy.

This method demonstrates an efficient way to introduce the thiomorpholinomethyl group onto a methoxy-substituted aromatic ring, which can be extrapolated to benzophenone substrates with appropriate modifications.

Preparation of 2-Hydroxy-4-Methoxybenzophenone as a Key Intermediate

This compound synthesis may require 2-hydroxy-4-methoxybenzophenone as an intermediate. Several robust methods exist for its preparation, which can inform the overall synthetic route:

Traditional Multi-Step Method ("Four Step Rule")

- Step 1 : Synthesis of 2,4-dihydroxybenzophenone (BP-1) via reaction of resorcinol and benzoyl chloride.

- Step 2 : Refinement of BP-1 by phosphoric acid treatment, decolorization, and crystallization.

- Step 3 : Methylation of BP-1 with methyl sulfate under pH 8–8.5 to yield crude 2-hydroxy-4-methoxybenzophenone (BP-3).

- Step 4 : Refinement of BP-3 by activated carbon treatment, pH adjustment, filtration, cooling, and crystallization to obtain pure product (>99% purity).

Improved Methylation Using Methyl Halides and Phase Transfer Catalysts

A more recent and industrially favorable method involves methylation of 2,4-dihydroxybenzophenone using methyl halides under phase transfer catalysis:

- Reactants : 2,4-dihydroxybenzophenone, alkali solution (sodium or potassium carbonate/hydroxide), phase transfer catalyst (e.g., tetrabutylammonium chloride), solvent (chlorobenzene, toluene, etc.), and methyl halide (methyl chloride, bromide, or iodide).

- Conditions : Heating at 60–140 °C under 0.3–0.5 MPa pressure for 1–4 hours in a high-pressure reactor.

- Workup : Cooling, extraction with n-hexane, separation, and concentration.

- Yields and Purity : Yields range from 88% to 91%, with product purity up to 99%.

- Advantages : Safer than dimethyl sulfate methylation, fewer byproducts (only salts and water), simpler operation, environmentally friendly, and suitable for industrial scale.

Table 1: Representative Reaction Conditions and Outcomes for 2-Hydroxy-4-Methoxybenzophenone Preparation

| Example | Alkali Solution | Solvent | Temp (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 20% Sodium carbonate | Chlorobenzene | 100 | 0.3 | 2 | 91 | 99 |

| 2 | 20% Sodium carbonate | Toluene | 100 | 0.3 | 2 | 90 | 99 |

| 3 | 20% Sodium carbonate | Chlorobenzene | 120 | 0.3 | 2 | 88 | 98 |

| 4 | 20% Sodium carbonate | Chlorobenzene | 120 | 0.4 | 2 | 89 | 99 |

| 5 | 20% Sodium hydroxide | Chlorobenzene | 100 | 0.3 | 2 | 90 | 98 |

Integration into this compound Synthesis

The thiomorpholinomethyl group can be introduced onto the benzophenone core by a Mannich-type reaction involving formaldehyde and thiomorpholine. The presence of the methoxy and hydroxy substituents on the benzophenone ring facilitates electrophilic substitution at the ortho or para positions, allowing selective functionalization.

A plausible synthetic route is:

- Prepare 2-hydroxy-4-methoxybenzophenone via methylation of 2,4-dihydroxybenzophenone as described.

- React the hydroxy-methoxy benzophenone with thiomorpholine and formaldehyde under controlled conditions (e.g., infrared irradiation or heating) to introduce the thiomorpholinomethyl substituent.

- Purify the product by chromatographic methods to achieve high purity.

Research Findings and Analytical Data

- Infrared Spectroscopy (IR) : Characteristic absorption bands include O–H stretching (~3450 cm^-1), aromatic C–H (~3000 cm^-1), and C–S stretching indicative of thiomorpholine presence.

- Nuclear Magnetic Resonance (NMR) : ^1H-NMR shows signals corresponding to aromatic protons, methoxy group, and thiomorpholine ring protons, confirming substitution pattern.

- Yield and Purity : Reported yields for the thiomorpholinomethyl derivative are around 76%, with purity confirmed by chromatographic and spectroscopic methods.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of 2,4-dihydroxybenzophenone (BP-1) | Resorcinol + benzoyl chloride | >98 | Crude | Initial intermediate |

| 2 | Refinement of BP-1 | Phosphoric acid, decolorization | >99 | Refined | Improves purity |

| 3 | Methylation to 2-hydroxy-4-methoxybenzophenone (BP-3) | Methyl sulfate or methyl halide + base + catalyst | 88–91 | 98–99 | Phase transfer catalysis preferred |

| 4 | Introduction of thiomorpholinomethyl group | Thiomorpholine + formaldehyde + IR irradiation | 76 | High | Chromatographic purification required |

化学反应分析

4’-Methoxy-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

4'-Methoxy-2-thiomorpholinomethyl benzophenone serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Reagent in Organic Synthesis | Used as a starting material for synthesizing various derivatives. |

| Pharmaceutical Development | Investigated for potential therapeutic agents targeting specific biological pathways. |

Biological Applications

The compound has shown potential in biological studies, particularly in drug discovery and development.

- Mechanism of Action : It may interact with biological macromolecules, influencing cellular processes through enzyme inhibition or receptor modulation.

- Case Study : In studies examining its antibacterial properties, derivatives of this compound demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Material Science

In material science, this compound is explored for its photostabilizing properties.

| Application | Description |

|---|---|

| UV Stabilizer | Used in plastics and coatings to enhance UV resistance, improving durability and longevity. |

| Coating Formulations | Incorporated into formulations to protect substrates from UV degradation. |

Industrial Applications

The compound finds utility in various industrial processes due to its chemical properties.

- Corrosion Inhibition : It has been studied for its ability to inhibit corrosion in metal substrates when used in coatings.

- Plasticization : Acts as a plasticizer in polymer formulations, enhancing flexibility and processability.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent.

-

Photostability Testing :

- In a series of experiments assessing UV stability, the compound was incorporated into polymer matrices. The results showed improved resistance to photodegradation compared to control samples without the compound, confirming its role as an effective UV stabilizer.

作用机制

The mechanism of action of 4’-Methoxy-2-thiomorpholinomethyl benzophenone involves its interaction with various molecular targets. The methoxy and thiomorpholine groups can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The benzophenone core can absorb UV light, making it useful in photochemical reactions and studies . The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

4’-Methoxy-2-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

4,4’-Dimethoxybenzophenone: Similar in structure but lacks the thiomorpholine group, making it less versatile in certain reactions.

2-Hydroxy-4-methoxybenzophenone: Known for its use as a UV filter in sunscreens, it has different applications compared to 4’-Methoxy-2-thiomorpholinomethyl benzophenone.

4-Cyano-4’-thiomorpholinomethyl benzophenone:

The uniqueness of 4’-Methoxy-2-thiomorpholinomethyl benzophenone lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

生物活性

4'-Methoxy-2-thiomorpholinomethyl benzophenone is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on the latest research findings.

Chemical Structure and Properties

This compound belongs to the benzophenone family, which is characterized by a phenolic structure with carbonyl functionalities. This compound exhibits unique properties due to the presence of a thiomorpholine group, which enhances its interaction with biological targets.

Biological Activity

Research indicates that this compound possesses significant biological activities, including:

- Antitumor Activity : Studies have shown that benzophenone derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this regard is under investigation, with preliminary data suggesting it may exhibit similar effects as other benzophenone derivatives .

- Antioxidant Properties : This compound has demonstrated antioxidant activity, which can help protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Cholinesterase Inhibition : Some studies have highlighted the potential of benzophenone derivatives as cholinergic enhancers by inhibiting cholinesterases. This activity is particularly relevant in the context of Alzheimer's disease treatment, where enhancing cholinergic transmission is beneficial .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Receptor Interaction : The compound may interact with various receptors and enzymes, influencing signaling pathways involved in cell proliferation and survival.

- Molecular Docking Studies : Recent molecular docking simulations suggest that this compound binds effectively to target proteins involved in tumorigenesis and inflammation, indicating a potential for therapeutic applications .

- Cellular Pathways : The activation or inhibition of specific cellular pathways (e.g., MAPK/ERK signaling) may contribute to its antitumor effects, although detailed studies are needed to elucidate these pathways fully.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzophenone derivatives, including this compound:

- Study on Antitumor Effects : A recent study evaluated the cytotoxic effects of various benzophenone derivatives on cancer cell lines. Preliminary results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutic agents .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenges free radicals, contributing to its antioxidant profile. The ability to reduce oxidative stress markers was measured using DPPH and ABTS assays, showing promising results .

Data Table

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-Methoxy-2-thiomorpholinomethyl benzophenone, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between thiomorpholine derivatives and substituted benzophenones. Purification is achieved via recrystallization using solvents like ethanol or acetonitrile, as demonstrated in analogous benzophenone syntheses . Purity validation requires a combination of techniques:

- Melting Point Analysis : Compare observed melting ranges (e.g., 58–63°C for similar methoxybenzophenones) with literature values .

- Chromatography : Use HPLC or TLC to confirm homogeneity.

- Spectroscopy : Employ H/C NMR and FT-IR to verify functional groups (e.g., C=O stretch at ~1650–1700 cm) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify key functional groups. For example, the ν(C=O) stretch in benzophenone derivatives is sensitive to solvent interactions and hydrogen bonding, as shown in studies using Kubo–Anderson function decomposition .

- X-ray Crystallography : Determines molecular conformation and crystallographic parameters. Analogous methoxybenzophenones exhibit planar aromatic systems with dihedral angles between substituents .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can solvatochromic effects be analyzed to understand solvent interactions with this compound?

- Methodological Answer : Solvatochromic shifts in UV-Vis or IR spectra reveal solvent-polarity-dependent electronic transitions. For example:

- Solvent Titration : Monitor ν(C=O) vibrational shifts in solvents like acetonitrile or alcohols. Split peaks in IR spectra indicate hydrogen bonding, with lifetimes (~7.7 ps) calculated via correlation times .

- Computational Modeling : Compare experimental vibrational shifts with density functional theory (DFT) predictions to quantify solvent effects .

Q. What experimental design strategies can optimize substituent positions to enhance the compound’s photophysical properties?

- Methodological Answer :

- Factorial Design : Use a factorial plan to evaluate substituent effects (e.g., hydroxyl, methoxy groups) on properties like HOMO-LUMO gaps. This approach minimizes experimental trials while maximizing data on substituent interactions .

- Substituent Screening : Test derivatives with varying electron-donating/withdrawing groups at positions C2, C4, and C6. Measure outcomes via fluorescence quantum yield or redox potentials.

Q. How can contradictions in vibrational spectral data between theoretical calculations and experimental results be resolved?

- Methodological Answer :

- Error Analysis : Quantify discrepancies using linear regression between DFT-predicted and experimental ν(C=O) shifts. Adjust basis sets or solvent models (e.g., COSMO) to improve accuracy .

- Dynamic Sampling : Account for solvent dynamics (e.g., hydrogen bond exchange rates in halogenated vs. alcoholic solvents) that influence band broadening or splitting .

Q. What strategies are effective for resolving ambiguities in the compound’s molecular conformation under varying experimental conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。